BiPhePhos, also known as OxoPhos® 17, is a high-purity organic bisphosphite ligand primarily used in catalytic applications, particularly hydroformylation. This compound features a unique structure that allows it to effectively coordinate with transition metals, enhancing their catalytic properties. The ligand is characterized by its low chloride content (less than 250 ppm), making it suitable for sensitive
Here are some specific applications of BiPhePhos in scientific research:
BiPhePhos is predominantly utilized in hydroformylation reactions, where it acts as a co-catalyst in the transformation of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. This process is significant in organic synthesis and industrial chemistry. The ligand's bulky structure plays a crucial role in determining the selectivity of the reaction, influencing the ratio of linear to branched aldehyde products. In specific cases, BiPhePhos has demonstrated selectivity ratios as high as 99:1 for linear versus branched products . Additionally, it has been utilized in other catalytic processes such as hydroaminomethylation and palladium-catalyzed reactions, showcasing its versatility .
The synthesis of BiPhePhos generally involves multi-step organic reactions that include the formation of phosphite esters from phosphorous acid derivatives and aromatic compounds. The precise synthetic route can vary depending on the desired purity and yield. A common method includes the reaction of phenolic compounds with phosphorus trichloride followed by hydrolysis to yield the final bisphosphite product. The purification process often involves distillation or recrystallization to achieve high purity levels necessary for catalytic applications .
BiPhePhos is primarily applied in:
Its unique properties make it invaluable in both academic research and industrial applications where selectivity and efficiency are paramount .
Studies on BiPhePhos have focused on its interactions with transition metals such as rhodium and palladium. These investigations reveal that BiPhePhos can significantly influence the catalytic properties of these metals, enhancing their activity and selectivity in hydroformylation reactions. Research has shown that complexes formed between BiPhePhos and rhodium demonstrate rapid isomerization capabilities, contributing to improved reaction efficiencies . Furthermore, studies on catalyst recycling indicate that BiPhePhos-containing catalysts maintain their activity over multiple cycles, underscoring their robustness in industrial applications .
Several compounds share structural similarities with BiPhePhos, particularly other diphosphite ligands used in catalysis. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Dicyclohexylphosphine Oxide | Commonly used in palladium-catalyzed reactions | Less steric hindrance compared to BiPhePhos |
Biphentaphos | Similar bisphosphite structure | Higher thermal stability |
Phosphinooxazoline | Utilized in asymmetric catalysis | Offers different selectivity profiles |
BiPhePhos stands out due to its exceptional selectivity in hydroformylation processes and its ability to form stable complexes with transition metals, leading to enhanced catalytic performance. Its unique steric properties allow for precise control over product distribution, making it a preferred choice for specific industrial applications .
BiPhePhos belongs to the diphosphite ligand class, characterized by two phosphorus atoms coordinated through oxygen bridges to a central biphenyl backbone. Its structure, $$ 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f] [1] [3] [2]dioxaphosphepine) $$, incorporates two dibenzo[ d, f] [1] [3] [2]dioxaphosphepine units linked via a biphenylene spacer [4]. This design ensures strong electron-donating capabilities while maintaining conformational rigidity.
The diphosphite motif enhances metal-ligand backbonding, critical for stabilizing low-oxidation-state transition metals like Rh(I) or Pd(0) [5]. Unlike monodentate phosphines, the chelating nature of BiPhePhos reduces ligand dissociation, a common failure mode in catalytic cycles. Computational studies on analogous diphosphites reveal that the P–Rh–P angle contracts from 180° to ~120° upon coordination, creating a pseudo-trigonal-bipyramidal geometry that favors olefin insertion into metal-hydride bonds [7].
Table 1: Key Structural Parameters of BiPhePhos
Parameter | Value/Description |
---|---|
Molecular Formula | $$ \text{C}{46}\text{H}{44}\text{O}8\text{P}2 $$ |
P–O Bond Length | ~1.63 Å (calculated) |
Bite Angle (P–Rh–P) | 115–120° (experimental range) |
Steric Bulk | Tert-butyl, methoxy substituents |
The 2,2'-biphenol core in BiPhePhos imposes axial chirality and restricts rotational freedom, preventing unproductive conformations during catalysis. Substituents at the 3,3' and 5,5' positions—tert-butyl and methoxy groups, respectively—serve dual roles:
This scaffold’s rigidity was validated through atropisomerism studies on related diphosphites. In solution, BiPhePhos maintains a single dominant conformation due to high rotational energy barriers (>25 kcal/mol), ensuring consistent metal coordination geometry [2].
BiPhePhos’s catalytic performance correlates with three structural features:
Mechanistic Insight: In hydroformylation, the ligand’s bite angle directs CO insertion into the Rh–H bond. A narrower angle (110–120°) stabilizes the anti-periplanar transition state, favoring linear product formation [7].
Bite angle—the P–M–P angle in metal complexes—is a decisive factor in BiPhePhos’s efficacy. Theoretical models indicate that optimal angles between 112° and 120° maximize regioselectivity by aligning the substrate for linear insertion [7].
Case Study: In Rh-catalyzed ethylene hydroformylation, BiPhePhos’s bite angle of 118° enables a trigonal-bipyramidal intermediate where the olefin coordinates equatorially. This geometry lowers the activation energy for hydride migration to the terminal carbon, yielding >90% propanal [5]. By contrast, ligands with smaller bite angles (e.g., dppb, 92°) favor branched products due to axial olefin coordination.
Table 2: Bite Angle vs. Catalytic Selectivity
Ligand | Bite Angle (°) | Linear Aldehyde Yield (%) |
---|---|---|
BiPhePhos | 118 | 95 |
BISBI | 125 | 89 |
Xantphos | 102 | 78 |
Irritant